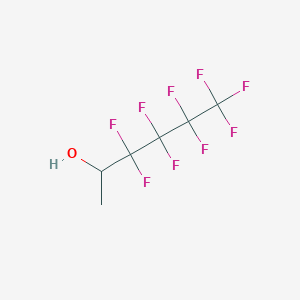
6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 6th position and an aldehyde group at the 2nd position on the tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of 2-methylnaphthalene followed by reduction and subsequent formylation. The reaction conditions typically involve the use of strong bases and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by selective oxidation. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve optimal yields .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism by which 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
6-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the aldehyde group.
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: Lacks the methyl group at the 6th position.
2-Naphthalenol, 5,6,7,8-tetrahydro-: Contains a hydroxyl group instead of an aldehyde.
Uniqueness: 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the tetrahydronaphthalene ring.
Propiedades
Número CAS |
115973-93-8 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
6-methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H14O/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h3,5,7-9H,2,4,6H2,1H3 |
Clave InChI |
UZTWFNDQPLCFGT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)C=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


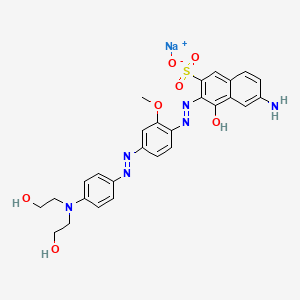
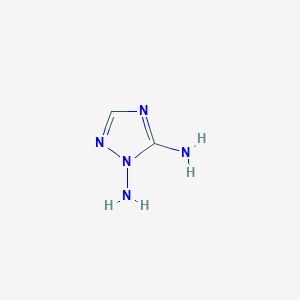

![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)

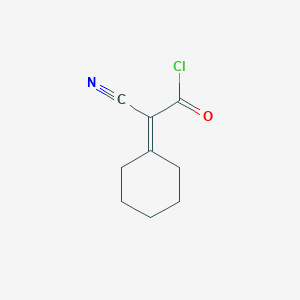
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
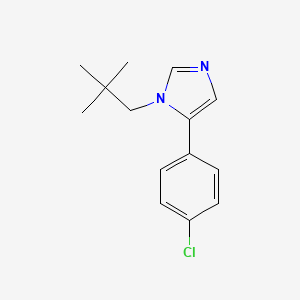
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
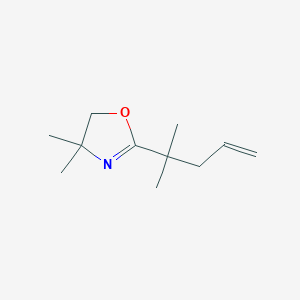

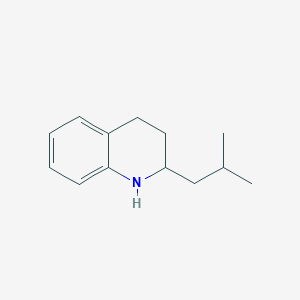
![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)
